molecular formula C16H19ClN6O2 B15152152 N~2~-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B15152152
M. Wt: 362.81 g/mol
InChI Key: JVOINBNLMOPQMZ-UHFFFAOYSA-N
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Description

N2-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperidinyl group, and a nitropyrimidine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a chlorinated aromatic compound and a strong base.

    Incorporation of the Methylpiperidinyl Group: The final step involves the attachment of the methylpiperidinyl group through a reductive amination reaction, using a suitable amine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Strong nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N2-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-BROMOPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    N2-(4-FLUOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    N2-(4-METHOXYPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure with a methoxyphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of N2-(4-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19ClN6O2

Molecular Weight

362.81 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C16H19ClN6O2/c1-10-6-8-22(9-7-10)15-13(23(24)25)14(18)20-16(21-15)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H3,18,19,20,21)

InChI Key

JVOINBNLMOPQMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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